molecular formula C10H15ClO3S2 B13574781 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride

2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13574781
M. Wt: 282.8 g/mol
InChI Key: SMXDCWMHWFSSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H15ClO3S2. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. One common method includes the reaction of thiophene-2-methanol with butane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of both the thiophene ring and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C10H15ClO3S2

Molecular Weight

282.8 g/mol

IUPAC Name

2-(thiophen-2-ylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H15ClO3S2/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h3-5,9H,2,6-8H2,1H3

InChI Key

SMXDCWMHWFSSAO-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1=CC=CS1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.